1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime
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Overview
Description
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime typically involves several steps. The starting material, 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde, is reacted with 4-methylbenzylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Hydrolysis: Under acidic or basic conditions, the oxime group can be hydrolyzed to form the corresponding aldehyde and amine
Scientific Research Applications
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime can be compared with similar compounds such as:
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde: This compound is a precursor in the synthesis of the oxime derivative and shares similar chemical properties.
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde hydrazone: Another derivative with different functional groups, used in various chemical reactions.
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde 2-pyridinylhydrazone:
These compounds highlight the versatility and unique properties of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-14-6-8-15(9-7-14)13-22-21-12-17-11-10-16-4-2-3-5-18(16)19(17)20/h2-9,12H,10-11,13H2,1H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFIFOUEWUALCW-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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